molecular formula C7H11NOS B2373977 Methoxy[1-(thiophen-2-yl)ethyl]amine CAS No. 1546831-25-7

Methoxy[1-(thiophen-2-yl)ethyl]amine

Cat. No.: B2373977
CAS No.: 1546831-25-7
M. Wt: 157.23
InChI Key: FOULATQLWHNSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy[1-(thiophen-2-yl)ethyl]amine is a chemical compound with the molecular formula C7H11NOS. It is also known by its IUPAC name, O-methyl-N-(1-(thiophen-2-yl)ethyl)hydroxylamine. This compound features a methoxy group attached to an ethylamine chain, which is further connected to a thiophene ring. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy[1-(thiophen-2-yl)ethyl]amine typically involves the reaction of thiophene derivatives with appropriate amine precursorsThe reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methoxy[1-(thiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methoxy[1-(thiophen-2-yl)ethyl]amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Methoxy[1-(thiophen-2-yl)ethyl]amine can be compared with other thiophene derivatives, such as:

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N-methoxy-1-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-6(8-9-2)7-4-3-5-10-7/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOULATQLWHNSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)NOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.